molecular formula C14H20N2O4 B11757855 methyl 3-methyl-3-nitro-2-{[(1S)-1-phenylethyl]amino}butanoate

methyl 3-methyl-3-nitro-2-{[(1S)-1-phenylethyl]amino}butanoate

Cat. No.: B11757855
M. Wt: 280.32 g/mol
InChI Key: CKKDYRPKMREELC-NUHJPDEHSA-N
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Description

Methyl 3-methyl-3-nitro-2-{[(1S)-1-phenylethyl]amino}butanoate is an organic compound with the molecular formula C14H20N2O4 This compound is characterized by the presence of a nitro group, an amino group, and a phenylethyl group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-3-nitro-2-{[(1S)-1-phenylethyl]amino}butanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-3-nitro-2-{[(1S)-1-phenylethyl]amino}butanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products Formed

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of the amino group with the nucleophile.

Scientific Research Applications

Methyl 3-methyl-3-nitro-2-{[(1S)-1-phenylethyl]amino}butanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-methyl-3-nitro-2-{[(1S)-1-phenylethyl]amino}butanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-3-nitro-2-{[(1S)-1-phenylethyl]amino}butanoate is unique due to the combination of its nitro, amino, and phenylethyl groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

methyl 3-methyl-3-nitro-2-[[(1S)-1-phenylethyl]amino]butanoate

InChI

InChI=1S/C14H20N2O4/c1-10(11-8-6-5-7-9-11)15-12(13(17)20-4)14(2,3)16(18)19/h5-10,12,15H,1-4H3/t10-,12?/m0/s1

InChI Key

CKKDYRPKMREELC-NUHJPDEHSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(C(=O)OC)C(C)(C)[N+](=O)[O-]

Canonical SMILES

CC(C1=CC=CC=C1)NC(C(=O)OC)C(C)(C)[N+](=O)[O-]

Origin of Product

United States

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